Uridine 5''-diphosphoglucose disodium Salt
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Overview
Description
Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups . It is a precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and some microorganisms . This compound is also known for its role as an agonist of the proinflammatory P2Y14 receptor, which is involved in the regulation of inflammation and neutrophil polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-diphosphoglucose disodium salt can be synthesized by reacting uridine diphosphate and glucose with sodium hydroxide . The reaction typically involves the formation of a nucleotide sugar through the enzymatic production of glycosides .
Industrial Production Methods: In industrial settings, the compound is produced using microbial fermentation processes involving Saccharomyces cerevisiae. The fermentation process is optimized to yield high concentrations of the desired nucleotide sugar .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-diphosphoglucose disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate glucuronic acid.
Reduction: It can be reduced to form uridine diphosphate glucose.
Substitution: The compound can participate in substitution reactions to form different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymes like glycosyltransferases are commonly used in substitution reactions.
Major Products:
Oxidation: Uridine diphosphate glucuronic acid.
Reduction: Uridine diphosphate glucose.
Substitution: Various glycosides.
Scientific Research Applications
Uridine 5’-diphosphoglucose disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Uridine 5’-diphosphoglucose disodium salt acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It also activates G protein-coupled receptor 17, thereby inducing oligodendrocyte differentiation . The compound plays a crucial role in the regulation of inflammation and neutrophil polarization in neutrophils .
Comparison with Similar Compounds
- Uridine diphosphate glucose disodium salt
- Uridine diphosphate galactose disodium salt
- Uridine diphosphate glucuronic acid trisodium salt
- Uridine diphosphate N-acetylglucosamine sodium salt
Comparison: Uridine 5’-diphosphoglucose disodium salt is unique due to its specific role as an agonist of the P2Y14 receptor and its involvement in the regulation of inflammation and neutrophil polarization . While similar compounds like uridine diphosphate glucose and uridine diphosphate galactose share structural similarities, they differ in their specific biological functions and applications .
Properties
Molecular Formula |
C15H24N2Na2O17P2 |
---|---|
Molecular Weight |
612.28 g/mol |
IUPAC Name |
disodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H26N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 |
InChI Key |
CRVXHRUDEBNJFE-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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